molecular formula C25H26O3 B12547849 Ethyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate CAS No. 141947-50-4

Ethyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate

Katalognummer: B12547849
CAS-Nummer: 141947-50-4
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: MDKARCCYCLZGIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate is an organic compound with a complex structure, featuring a benzoate core substituted with hydroxy and phenylethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate typically involves the esterification of 2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylethyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 2-oxo-3,5-bis(1-phenylethyl)benzoic acid.

    Reduction: Formation of 2-hydroxy-3,5-bis(1-phenylethyl)benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized as an intermediate in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylethyl groups can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 2-hydroxy-3,5-bis(1-methyl-1-phenylethyl)benzoate: Similar structure but with methyl groups instead of hydrogen atoms on the phenylethyl groups.

    Ethyl 2-hydroxy-3,5-bis(1,1-dimethylethyl)benzoate: Contains tert-butyl groups instead of phenylethyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

141947-50-4

Molekularformel

C25H26O3

Molekulargewicht

374.5 g/mol

IUPAC-Name

ethyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate

InChI

InChI=1S/C25H26O3/c1-4-28-25(27)23-16-21(17(2)19-11-7-5-8-12-19)15-22(24(23)26)18(3)20-13-9-6-10-14-20/h5-18,26H,4H2,1-3H3

InChI-Schlüssel

MDKARCCYCLZGIT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=CC(=C1O)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.